Ethyl 2-(methylsulfonyl)nicotinate
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Overview
Description
Ethyl 2-(methylsulfonyl)nicotinate is an organic compound with the molecular formula C9H11NO4S. It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol and the 2-position of the pyridine ring is substituted with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methylsulfonyl)nicotinate typically involves the esterification of 2-(methylsulfonyl)nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylsulfonyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(methylsulfonyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl nicotinate: Lacks the methylsulfonyl group.
2-(Methylsulfonyl)nicotinic acid: The carboxylic acid form without esterification
Uniqueness
Ethyl 2-(methylsulfonyl)nicotinate is unique due to the presence of both the methylsulfonyl group and the ethyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Ethyl 2-(methylsulfonyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nicotinate moiety linked to a methylsulfonyl group. This structural configuration may enhance its reactivity and biological activity compared to other similar compounds. The presence of the methylsulfonyl group is particularly significant, as it is known to influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interacting with specific enzymes crucial for bacterial survival. The mechanism likely involves the inhibition of bacterial enzymes, leading to disrupted metabolic processes.
Anticancer Effects
The compound has also been investigated for its anticancer potential. Studies suggest that this compound can modulate cellular pathways involved in cancer cell proliferation. It may interact with receptors or enzymes that play critical roles in tumor growth and metastasis, leading to reduced viability of cancer cells.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. This inhibition can trigger a cascade of biochemical events that ultimately affect cell signaling pathways related to growth and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported as follows:
Cell Line | IC50 (mM) |
---|---|
MDA-MB-231 | 0.08 ± 0.01 |
WiDr | 0.0042 ± 0.000 |
GL261-luc2 | 0.11 ± 0.00 |
These results indicate potent anticancer activity, particularly against aggressive cancer types like breast cancer .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest that the compound has a favorable absorption profile, allowing it to penetrate biological membranes effectively due to its lipophilic nature.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other nicotinic acid derivatives but stands out due to its unique methylsulfonyl group. This comparison highlights differences in stability, solubility, and biological activity:
Compound Name | Unique Features | Biological Activity |
---|---|---|
Ethyl isonicotinate | Lacks methylsulfonyl group | Moderate antimicrobial effects |
Methylsulfonyl isonicotinate | Similar structure | Enhanced anticancer properties |
This compound | Unique combination of functional groups | Potent antimicrobial & anticancer |
Properties
CAS No. |
1186663-29-5 |
---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
ethyl 2-methylsulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO4S/c1-3-14-9(11)7-5-4-6-10-8(7)15(2,12)13/h4-6H,3H2,1-2H3 |
InChI Key |
QMCRJGSJCHJJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
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